

alpha-Eleostearic acid chemical structure and isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

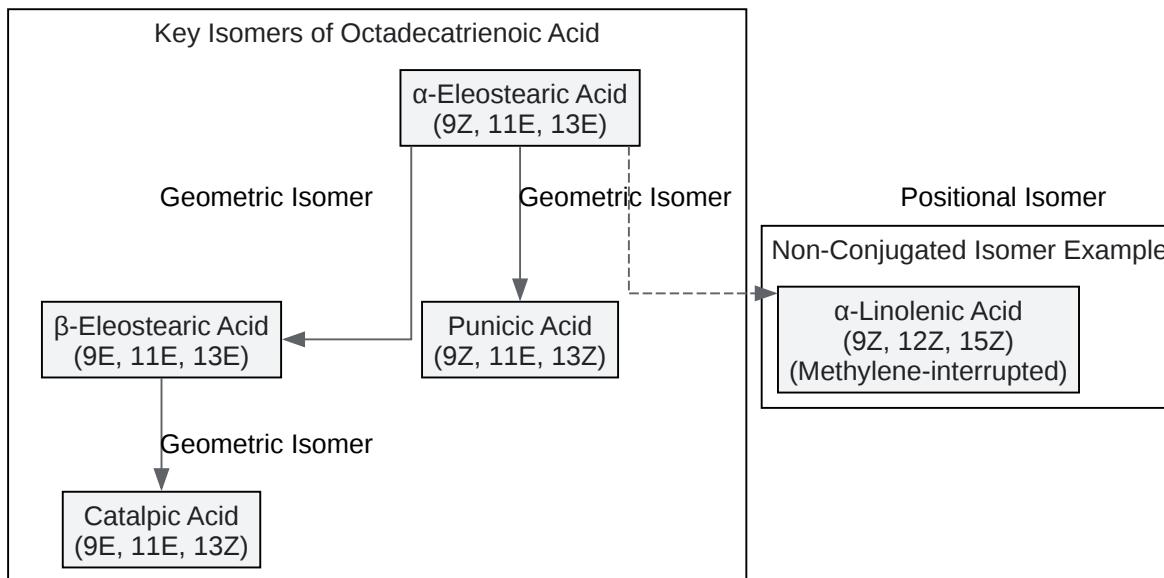
Compound Name: *alpha-Eleostearic acid*

Cat. No.: *B045164*

[Get Quote](#)

An In-depth Technical Guide to α -Eleostearic Acid: Structure, Isomers, and Biological Pathways

Introduction


Alpha-eleostearic acid (α -ESA) is a conjugated linolenic acid (CLnA), an isomer of octadecatrienoic acid, characterized by three conjugated double bonds.^[1] This unique structure imparts specific chemical properties and significant biological activities, making it a subject of interest for researchers in nutrition, oncology, and drug development. Predominantly found in tung oil and bitter gourd seed oil, α -ESA is distinguished from its non-conjugated isomer, alpha-linolenic acid (ALA), by its metabolic fate and physiological effects.^[1] This guide provides a comprehensive technical overview of α -ESA, its primary isomers, its biological mechanisms of action, and relevant experimental protocols.

Chemical Structure and Isomers

Alpha-eleostearic acid is systematically named (9Z,11E,13E)-octadeca-9,11,13-trienoic acid. Its structure consists of an 18-carbon chain with three conjugated double bonds located at the 9th, 11th, and 13th carbon positions. The configuration of these bonds is cis (Z) at the 9th position and trans (E) at the 11th and 13th positions.^{[1][2][3]}

Several geometric isomers of eleostearic acid exist, differing in the cis/trans configuration of their double bonds. The most common isomer besides **alpha-eleostearic acid** is beta-eleostearic acid (β -ESA), which is the all-trans (9E,11E,13E) isomer.^[1] Other naturally

occurring conjugated linolenic acids include punicic acid, catalpic acid, and calendic acid, which differ in both the position and geometry of their double bonds.[\[4\]](#)

[Click to download full resolution via product page](#)

Caption: Logical relationship between α -eleostearic acid and its key geometric and positional isomers.

Physicochemical Properties and Natural Sources

The quantitative properties of α -eleostearic acid are summarized below. Its high degree of unsaturation is responsible for the drying properties of oils that contain it, such as tung oil.[\[1\]](#)

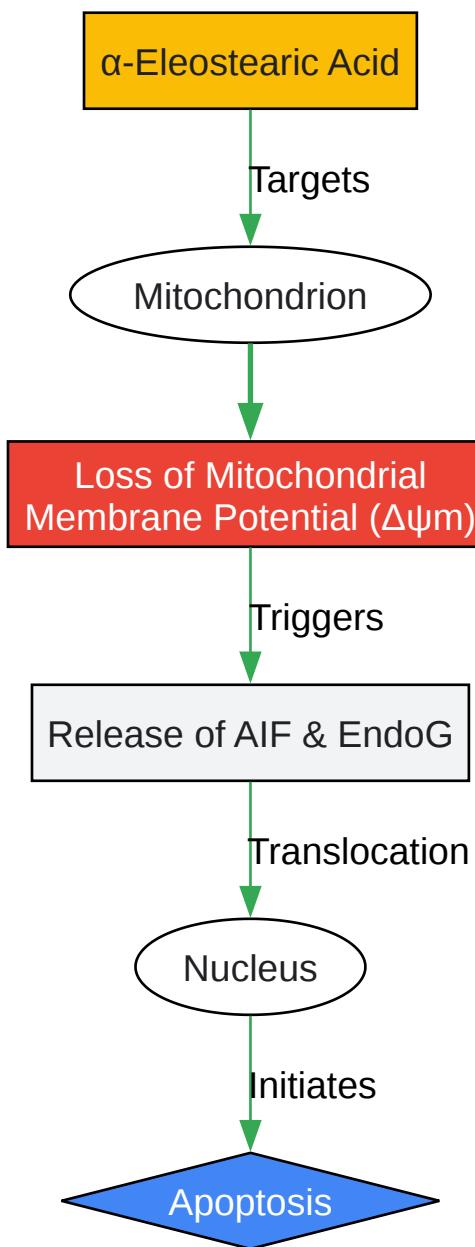
Table 1: Physicochemical Properties of α -Eleostearic Acid

Property	Value	Reference
IUPAC Name	(9Z,11E,13E)-Octadeca-9,11,13-trienoic acid	[1][2]
Chemical Formula	C ₁₈ H ₃₀ O ₂	[1][2][5]
Molar Mass	278.43 g/mol	[1][3]

| Melting Point | 48 °C (118 °F) | [1] |

Table 2: α -Eleostearic Acid Content in Natural Sources

Source	α -ESA Percentage of Total Fatty Acids	Reference
Tung Oil (<i>Vernicia fordii</i>)	~82%	[1]

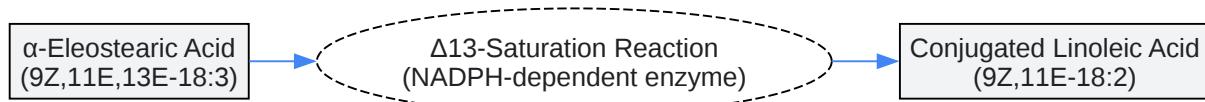

| Bitter Gourd (*Momordica charantia*) Seed Oil | ~60% | [1][6] |

Biological Activities and Signaling Pathways

α -Eleostearic acid exhibits potent biological activities, primarily related to the induction of cell death in cancer cell lines and its metabolic conversion to other bioactive lipids.

Induction of Apoptosis

α -ESA is a known inducer of apoptosis, or programmed cell death, in various cancer cell lines, including HL60 leukemia and breast cancer cells.[1][7][8] The compound has been shown to inhibit cancer cell proliferation at concentrations between 20 and 80 μ mol/L.[7] The mechanism of action involves the intrinsic apoptosis pathway, which is initiated from within the cell, primarily via the mitochondria. Treatment with α -ESA leads to a loss of the mitochondrial membrane potential ($\Delta\psi_m$), a key event in early apoptosis. This disruption triggers the release of pro-apoptotic factors, such as apoptosis-inducing factor (AIF) and endonuclease G (EndoG), from the mitochondria into the nucleus, where they contribute to DNA fragmentation and cell death.[7]


[Click to download full resolution via product page](#)

Caption: Signaling pathway for α -eleostearic acid-induced intrinsic apoptosis.

Metabolic Conversion to Conjugated Linoleic Acid (CLA)

In vivo, α -eleostearic acid is rapidly metabolized into 9Z,11E-conjugated linoleic acid (9Z,11E-CLA), a bioactive fatty acid with its own distinct physiological effects.^[9] This conversion involves a $\Delta 13$ -saturation reaction, which reduces the double bond at the 13th position. The reaction is enzyme-mediated and NADPH-dependent, occurring primarily in the liver, kidney,

and small intestine.[9] This metabolic pathway is significant because it means that some of the biological effects observed after α -ESA consumption may be attributable to its conversion into CLA.[1][9]

[Click to download full resolution via product page](#)

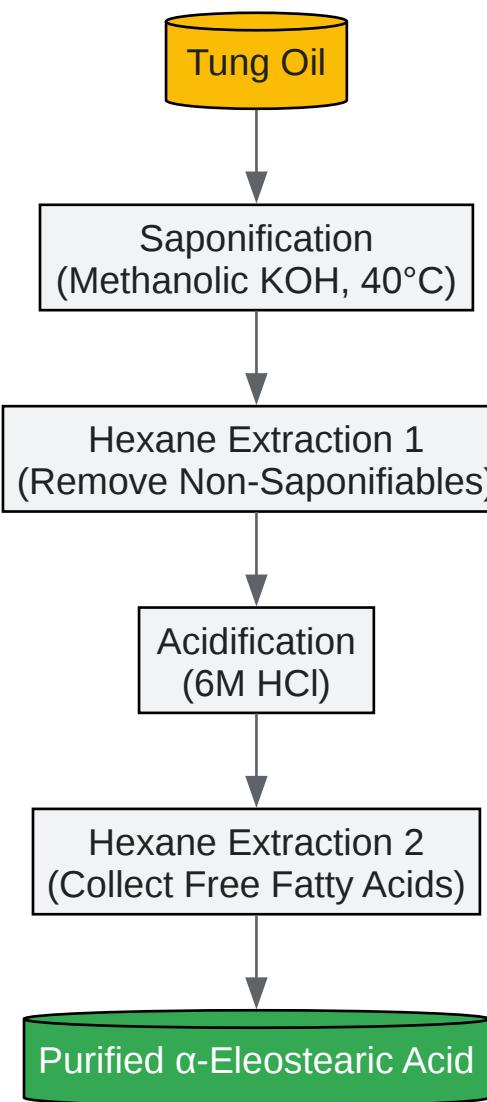
Caption: Metabolic conversion pathway of α -eleostearic acid to conjugated linoleic acid *in vivo*.

Induction of Ferroptosis

In addition to apoptosis, α -eleostearic acid has been identified as an inducer of ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation.[8] This activity has been observed in MDA-MB-231 breast cancer cells and can be suppressed by ferroptosis inhibitors such as Ferrostatin-1 (Fer-1) and the iron chelator Deferoxamine.[8]

Experimental Protocols

This section details methodologies for the isolation, analysis, and biological assessment of α -eleostearic acid.


Protocol: Isolation of Non-Esterified α -Eleostearic Acid from Tung Oil

This protocol is adapted from methods used for preparing free fatty acids from triglyceride-rich oils.[10]

Methodology:

- Saponification: Weigh 30 mg of tung oil into a glass test tube. Add 2.5 mL of 0.5 M methanolic potassium hydroxide (KOH). Blanket the mixture with nitrogen gas, seal the tube, and incubate at 40°C for 90 minutes with occasional vortexing to saponify the triglycerides into fatty acid salts.

- Extraction of Non-Saponifiables: After cooling to room temperature, add 2.5 mL of deionized water and 5 mL of hexane. Vortex vigorously for 2 minutes and centrifuge at 500 x g for 5 minutes to separate the layers. Carefully remove and discard the upper hexane layer, which contains non-saponifiable material.
- Acidification and Fatty Acid Extraction: To the remaining aqueous layer, add 1.5 mL of 6 M hydrochloric acid (HCl) to protonate the fatty acid salts. Add 5 mL of hexane, vortex thoroughly, and centrifuge as in the previous step.
- Collection: The upper hexane layer now contains the free fatty acids, including α -eleostearic acid. Collect this layer and evaporate the solvent under a stream of nitrogen to obtain the purified fatty acid mixture.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the isolation of α -eleostearic acid from tung oil.

Protocol: Analysis of Apoptosis via Mitochondrial Membrane Potential

This protocol outlines a general method for assessing α -ESA's effect on apoptosis in a cancer cell line, such as MDA-MB-231 human breast cancer cells.[\[7\]](#)

Methodology:

- Cell Culture and Treatment: Culture MDA-MB-231 cells in appropriate media until they reach approximately 70-80% confluence. Treat the cells with a final concentration of 40 μ M α -eleostearic acid (dissolved in a suitable solvent like DMSO) for 48 hours. Include a vehicle-only control group.
- Staining for Mitochondrial Membrane Potential: After incubation, harvest the cells and wash with PBS. Stain the cells using a lipophilic cationic dye from a commercial kit (e.g., MitoCapture™ Apoptosis Detection Kit). In healthy cells, the dye accumulates in the mitochondria, forming aggregates that fluoresce red. In apoptotic cells with compromised mitochondrial membrane potential, the dye remains in the cytoplasm in its monomeric form and fluoresces green.
- Analysis: Analyze the stained cells using fluorescence microscopy or flow cytometry. Quantify the percentage of apoptotic cells by measuring the shift from red to green fluorescence.

Protocol: In Vitro Conversion of α -ESA to CLA

This protocol is based on studies demonstrating the enzymatic conversion of α -ESA in tissue homogenates.[\[9\]](#)

Methodology:

- Preparation of Tissue Homogenate: Homogenize fresh rat liver tissue in a suitable buffer (e.g., phosphate buffer with protease inhibitors) on ice. Perform subcellular fractionation via

ultracentrifugation to isolate the microsomal fraction, which is rich in the required enzymes.

- Enzymatic Reaction: In a microcentrifuge tube, combine the liver microsomal fraction with a solution of α -eleostearic acid. Add NADPH to a final concentration of 1 mM to serve as the necessary coenzyme. Incubate the mixture at 37°C for 30-60 minutes.
- Lipid Extraction and Derivatization: Stop the reaction by adding a chloroform/methanol mixture to extract the total lipids. Evaporate the solvent and methylate the fatty acids to form fatty acid methyl esters (FAMEs) using a reagent like 1M sodium methoxide in methanol.[\[10\]](#)
- GC-MS Analysis: Analyze the resulting FAMEs by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the amount of 9Z,11E-CLA produced from the α -ESA substrate.

Conclusion

Alpha-eleostearic acid is a conjugated fatty acid with a well-defined chemical structure and potent, multifaceted biological activities. Its ability to induce apoptosis and ferroptosis in cancer cells makes it a compelling candidate for further investigation in oncology and drug development. Furthermore, its efficient *in vivo* conversion to conjugated linoleic acid highlights a complex metabolic pathway that warrants consideration when evaluating its physiological effects. The protocols provided herein offer a framework for researchers to isolate, analyze, and further explore the therapeutic potential of this unique natural compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. α -Eleostearic acid - Wikipedia [en.wikipedia.org]
- 2. Alpha-Eleostearic acid | C18H30O2 | CID 5281115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]

- 4. Biosynthesis and Transfer of α -Eleostearic Acid In Vivo in *Momordica charantia* L. Developing Seeds and In Vitro in Microsomal Fractions of These Seeds [mdpi.com]
- 5. CAS 506-23-0: α -Eleostearic acid | CymitQuimica [cymitquimica.com]
- 6. Beneficial Impacts of Alpha-Eleostearic Acid from Wild Bitter Melon and Curcumin on Promotion of CDGSH Iron-Sulfur Domain 2: Therapeutic Roles in CNS Injuries and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Alpha-eleostearic acid (9Z11E13E-18:3) is quickly converted to conjugated linoleic acid (9Z11E-18:2) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]
- To cite this document: BenchChem. [α -Eleostearic acid chemical structure and isomers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b045164#alpha-eleostearic-acid-chemical-structure-and-isomers\]](https://www.benchchem.com/product/b045164#alpha-eleostearic-acid-chemical-structure-and-isomers)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com